molecular formula C11H12N2S B7820233 2-Thiomorpholinobenzonitrile

2-Thiomorpholinobenzonitrile

Cat. No.: B7820233
M. Wt: 204.29 g/mol
InChI Key: AVUCIENKGYDHRB-UHFFFAOYSA-N
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Description

2-Thiomorpholinobenzonitrile (CAS: 1042783-67-4) is a benzonitrile derivative featuring a thiomorpholine moiety (a sulfur-containing morpholine analog) attached via a methylene group. This compound is commercially available from two suppliers, indicating its niche status as a specialty chemical .

Properties

IUPAC Name

2-thiomorpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUCIENKGYDHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinobenzonitrile typically involves the reaction of 2-chlorobenzonitrile with thiomorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Thiomorpholinobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Substituted thiomorpholine derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

Scientific Research Applications

2-Thiomorpholinobenzonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of thiomorpholine-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-Thiomorpholinobenzonitrile involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s biological activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Thiomorpholinobenzonitrile with structurally related thiomorpholine derivatives and benzonitrile analogs, emphasizing commercial availability, functional groups, and inferred applications.

Structural and Functional Group Analysis

Key compounds from the evidence include:

Compound Name CAS Number Suppliers Functional Group
2-(Thiomorpholinomethyl)benzonitrile 1042783-67-4 2 Benzonitrile
2-(Thiomorpholinomethyl)benzophenone 745720-16-5 9 Benzophenone
2-(Thiomorpholinomethyl)phenylboronic acid 478260-90-1 12 Phenylboronic acid
2-(Thiophen-2-yl)benzonitrile - 3 Benzonitrile + thiophene

Its higher supplier count (9) suggests broader industrial demand compared to this compound .

2-(Thiomorpholinomethyl)phenylboronic acid: The boronic acid functional group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic chemistry. With 12 suppliers, it is likely a high-demand reagent for constructing biaryl structures in drug discovery .

2-(Thiophen-2-yl)benzonitrile: This analog replaces thiomorpholine with a thiophene ring, altering electronic properties.

Commercial Availability and Demand

  • Supplier Counts: Phenylboronic acid (12 suppliers) > benzophenone (9) > thiophene-benzonitrile (3) > this compound (2). This hierarchy reflects demand driven by functional group utility. Boronic acids and benzophenones are widely used in synthesis and materials, whereas thiomorpholine derivatives are more specialized.

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